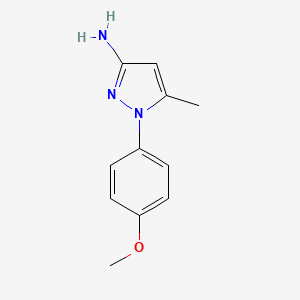
1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-methoxyphenyl and 5-methyl groups are substituents on the pyrazole ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “1-(4-methoxyphenyl)ethanol” have been synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) spectra of a similar compound, “1-(4-methoxyphenyl)-1H-imidazole”, were recorded and analyzed .Chemical Reactions Analysis
The chemical reactivity of a compound can be inferred from its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values. For example, “1-(4-methoxyphenyl)-1H-imidazole” was found to have a large HOMO–LUMO gap, indicating low reactivity in chemical reactions .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound can be determined using various experimental and theoretical methods. For example, the properties of “para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers” were studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-11(12)13-14(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRKUEBIDLOQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


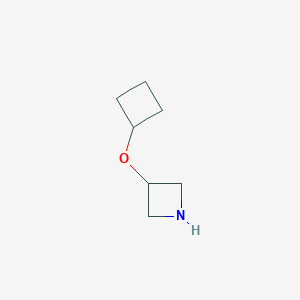
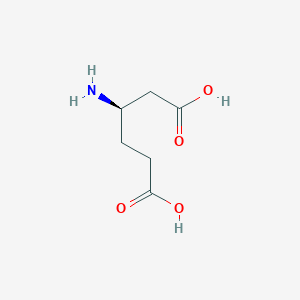
![2-methyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B3232492.png)
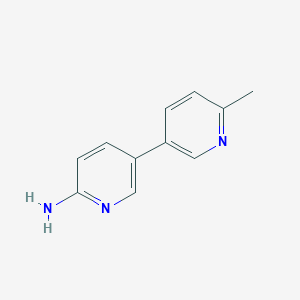
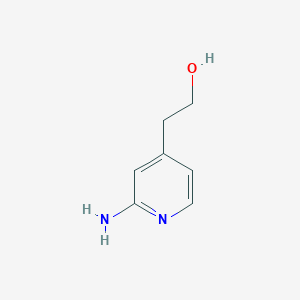
![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)





![Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine](/img/structure/B3232558.png)


